1-ethyl-2-[(1E,3E,5E)-5-[1-ethyl-3-methyl-3-[4-oxo-4-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethylamino]butyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate
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Overview
Description
1-ethyl-2-[(1E,3E,5E)-5-[1-ethyl-3-methyl-3-[4-oxo-4-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethylamino]butyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C71H76N10O11S2 and its molecular weight is 1309.6 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes:: The synthetic routes for CHEMBL2172289 have not been explicitly documented in the literature. it likely involves organic synthesis techniques, considering its drug-like properties.
Industrial Production:: Industrial-scale production methods for CHEMBL2172289 remain undisclosed. Typically, pharmaceutical companies optimize synthetic routes and scale up production for commercial use. Further research would be needed to uncover specific industrial processes.
Chemical Reactions Analysis
CHEMBL2172289 may undergo various chemical reactions. Some potential reactions include:
Oxidation: Conversion of functional groups (e.g., alcohols to ketones).
Reduction: Reduction of functional groups (e.g., nitro groups to amines).
Substitution: Replacement of specific atoms or groups (e.g., halogenation).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide).
Major Products:: The specific major products formed during these reactions would depend on the starting material and reaction conditions. Further experimental studies are necessary to elucidate these details.
Scientific Research Applications
CHEMBL2172289’s applications span multiple scientific fields:
Chemistry: It could serve as a building block for more complex molecules.
Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes).
Medicine: Potential therapeutic applications (e.g., drug development).
Industry: Use in chemical processes or materials.
Mechanism of Action
The precise mechanism of action for CHEMBL2172289 remains elusive. Researchers would need to explore its molecular targets and associated pathways. It might modulate specific cellular processes or signaling pathways.
Comparison with Similar Compounds
CHEMBL2172289’s uniqueness can be highlighted by comparing it to similar compounds. Unfortunately, without specific structural information, I cannot provide a direct comparison. exploring related analogs or structurally similar molecules could reveal insights.
Properties
Molecular Formula |
C71H76N10O11S2 |
---|---|
Molecular Weight |
1309.6 g/mol |
IUPAC Name |
1-ethyl-2-[(1E,3E,5E)-5-[1-ethyl-3-methyl-3-[4-oxo-4-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethylamino]butyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C71H76N10O11S2/c1-6-79-61-36-34-52(93(87,88)89)44-57(61)70(3,4)63(79)27-12-9-13-28-64-71(5,58-45-53(94(90,91)92)35-37-62(58)80(64)7-2)40-18-29-65(82)72-41-43-78-47-51(76-77-78)46-73-66(83)38-39-67(84)75-59-25-19-42-81(60-26-17-16-24-56(59)60)69(86)49-30-32-50(33-31-49)74-68(85)55-23-15-14-22-54(55)48-20-10-8-11-21-48/h8-17,20-24,26-28,30-37,44-45,47,59H,6-7,18-19,25,29,38-43,46H2,1-5H3,(H5-,72,73,74,75,82,83,84,85,86,87,88,89,90,91,92) |
InChI Key |
JLDUHYJPNRGFMT-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)CCCC(=O)NCCN5C=C(N=N5)CNC(=O)CCC(=O)NC6CCCN(C7=CC=CC=C67)C(=O)C8=CC=C(C=C8)NC(=O)C9=CC=CC=C9C1=CC=CC=C1 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)CCCC(=O)NCCN5C=C(N=N5)CNC(=O)CCC(=O)NC6CCCN(C7=CC=CC=C67)C(=O)C8=CC=C(C=C8)NC(=O)C9=CC=CC=C9C1=CC=CC=C1 |
Origin of Product |
United States |
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